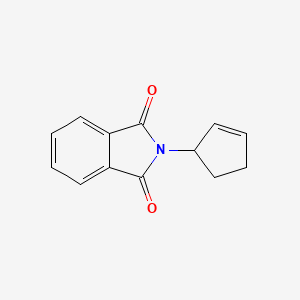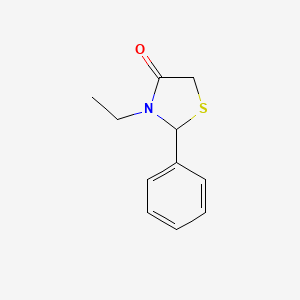
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of an amine, an aldehyde, and thioglycolic acid. One common method is the three-component reaction where these reactants are combined in the presence of a catalyst such as montmorillonite KSF clay . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the thiazolidinone ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-thiazolidin-4-one: Lacks the ethyl group at the 3-position.
3-Methyl-2-phenyl-1,3-thiazolidin-4-one: Contains a methyl group instead of an ethyl group at the 3-position.
2-Phenyl-1,3-thiazolidin-4-one derivatives: Various derivatives with different substituents on the phenyl ring or the thiazolidinone ring
Uniqueness
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 3-position can affect its pharmacokinetic properties and interaction with molecular targets .
特性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
3-ethyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NOS/c1-2-12-10(13)8-14-11(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChIキー |
VZFDRRJZWBSDAC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(SCC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


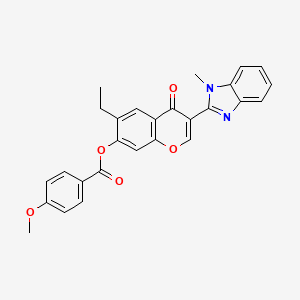
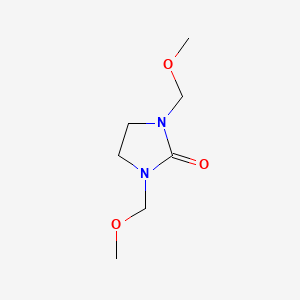
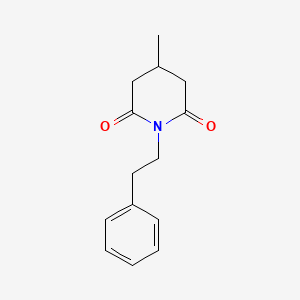
![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
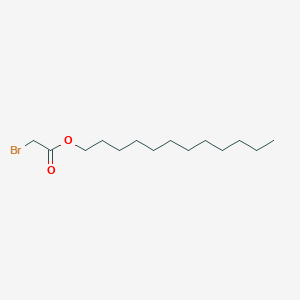




![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)

